B1576373 Hyfl H

Hyfl H

Cat. No.: B1576373
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Isolation of Cyclotides Precursors and Analogues Related to "Hyfl H"

The discovery of cyclotides dates back to the 1970s, but it was in the 1990s that their unique cyclic and knotted structure was fully elucidated. The exploration of Australian plants, particularly from the Violaceae family, has led to the discovery of a vast number of cyclotides. The study of Hybanthus floribundus has been particularly fruitful, revealing a large suite of these peptides.

The general method for isolating cyclotides from H. floribundus involves the extraction of plant material, followed by purification steps to separate the various peptidic compounds. nih.gov For instance, in the characterization of cyclotides from H. floribundus subsp. floribundus, bulk plant material was extracted and purified to yield several chromatographically pure cyclotides. nih.gov The sequences of these peptides, such as Hyfl A, B, and C, were then determined through techniques involving reduction of the disulfide bonds, enzymatic digestion, and tandem mass spectrometry (MS/MS) analysis. nih.gov

While a partial amino acid sequence for this compound has been reported as CAETCIYIPCFTEAVGCKCKDKVCYKN, detailed information regarding the specific discovery and isolation of its precursors and analogues is not extensively documented in publicly available research. google.com It is known that for several cyclotides from H. floribundus, including Hyfl G, H, N, O, and P, only partial sequences have been determined. uq.edu.au The discovery of this group of related cyclotides highlights the significant diversity of these peptides even within a single plant species.

A summary of some of the cyclotides discovered in Hybanthus floribundus is presented below:

Cyclotide NameStatus of Sequence DataKey Features/Notes
Hyfl AFully SequencedSimilar to circulin (B12663914) A and Hypa A. nih.gov
Hyfl BFully SequencedContains novel amino acid substitutions. nih.gov
Hyfl CFully SequencedContains novel amino acid substitutions. nih.gov
This compoundPartially SequencedPartial sequence reported as CAETCIYIPCFTEAVGCKCKDKVCYKN. google.com
Hyfl NPartially SequencedPartial sequence reported as CGETCVILPCISAALGCSCKDTVCYKN. vulcanchem.com

Phylogenetic and Biosynthetic Context of "this compound" in Natural Systems

Phylogenetic studies of the Violaceae family, and the genus Hybanthus in particular, reveal a remarkable diversity of cyclotides, suggesting they are a rapidly evolving family of peptides. nih.gov This diversity is thought to be a plant defense mechanism against pests and pathogens. ntu.edu.sg The presence of a multitude of cyclotides within a single plant like H. floribundus points to a sophisticated biosynthetic machinery capable of producing this wide array of peptidic compounds.

Cyclotides are synthesized as larger precursor proteins that undergo significant post-translational modification to yield the mature, cyclic peptide. frontiersin.org This precursor protein typically contains an endoplasmic reticulum (ER) signal sequence, a pro-domain, the mature cyclotide domain, and a C-terminal tail. frontiersin.org The processing of this precursor to the final cyclic product is a complex enzymatic process. The discovery of a conserved sequence within the signal sequence of cyclotide precursors has facilitated the identification of new cyclotide sequences, including those from H. floribundus. cpu-bioinfor.org This approach has led to the estimation that the Violaceae family may contain over 9,000 unique cyclotides. nih.gov

Classification and Structural Archetypes of Cyclotides Relevant to "this compound"

Cyclotides are generally classified into two main subfamilies based on their structural characteristics: the Möbius and the bracelet subfamilies. frontiersin.org This classification is determined by the presence or absence of a cis-proline bond in one of the backbone loops (loop 5), which induces a twist in the molecular structure of the Möbius subfamily. frontiersin.org A third, smaller subfamily consists of trypsin inhibitors. ntu.edu.sg

Due to the partial nature of the available sequence for this compound, a definitive classification into the Möbius or bracelet subfamily is challenging without further experimental data, such as NMR spectroscopy. However, analysis of the partial sequence can offer clues. The classification of other Hyfl cyclotides, where complete structures are known, shows that both subfamilies, and even hybrids, can be present in H. floribundus. For example, some cyclotides from this plant have been noted to blur the distinction between the bracelet and Möbius subfamilies. ntu.edu.sg

The table below outlines the general characteristics of the main cyclotide subfamilies:

SubfamilyKey Structural Feature
MöbiusPresence of a cis-proline in loop 5, causing a twist in the backbone.
BraceletAbsence of the cis-proline twist in loop 5.
Trypsin InhibitorStructurally distinct and possess trypsin inhibitory activity.

Properties

bioactivity

Antimicrobial

sequence

CAETCIYIPCFTEAVGCKCKDKVCYKN

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of Hyfl H and Its Analogues

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for "Hyfl H" Primary and Secondary Structure Delineation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of peptides like this compound in solution. For cyclotides and their analogues, 1H NMR data are typically recorded on high-field spectrometers, such as 500 MHz or 700 MHz instruments, often equipped with cryoprobes to enhance sensitivity. google.com Standard experiments include 1H,1H-TOCSY (Total Correlation Spectroscopy) and 1H,1H-NOESY (Nuclear Overhauser Effect Spectroscopy). google.com

TOCSY experiments are crucial for identifying the spin systems of individual amino acid residues, which is the first step in sequence-specific resonance assignment. The NOESY experiment provides information about protons that are close in space (typically <5 Å), which is essential for determining the secondary and tertiary structure. For example, in the study of related cyclotides, specific patterns of Nuclear Overhauser Effects (NOEs) reveal the presence of secondary structure elements like β-turns and β-sheets, which are common in the cyclotide scaffold. google.com

The sequence of this compound has been reported as CAETCIYIPCFTEAVGCKCKDKVCYKN. google.com The primary structure, or amino acid sequence, is a critical piece of information derived from a combination of mass spectrometry and NMR data. The presence of the AET sequence in the first loop of this compound is a notable feature, as GES, GET, or AES are more commonly found in this highly conserved region of other cyclotides. nih.gov

X-ray Crystallographic Studies on "this compound" or Closely Related Peptidic Scaffolds

A powerful technique to overcome crystallization difficulties is racemic crystallography. This involves synthesizing both the naturally occurring L-form and the non-natural D-form of a peptide and crystallizing the racemic mixture. nih.gov This approach has been successfully applied to prototypic cyclic disulfide-rich peptides, yielding high-resolution structures (1.25 Å to 1.9 Å). nih.gov These studies confirm the rigid and compact structures stabilized by the cystine knot motif. The general cyclotide fold consists of a distorted hourglass or drum-like shape, with the disulfide bonds forming a knotted core from which the peptide loops emanate. This knotted core, known as the cyclic cystine knot (CCK), is formed by three disulfide bridges, with one disulfide passing through a macrocycle formed by the other two. google.com

These crystallographic studies on analogous scaffolds provide a reliable template for homology modeling of this compound's tertiary structure, illustrating the conserved fold despite variations in the amino acid sequences of the loops. google.com

Circular Dichroism (CD) and Vibrational Spectroscopy for "this compound" Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a valuable tool for rapidly assessing the secondary structure content and conformational stability of peptides in solution. The CD spectra of cyclotides and related peptidic scaffolds are typically characterized by features indicative of β-sheet and β-turn structures. Studies on bridged bicyclic peptides, another class of constrained scaffolds, have utilized CD spectroscopy to confirm the presence of rigid globular structures stabilized by intramolecular hydrogen bonds, with features resembling β-turns and α-helices. rsc.org For cyclotides like this compound, the CD spectrum would be expected to show a minimum around 215-220 nm, which is characteristic of β-sheet structures, reflecting the core structural motif of this peptide family.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information on peptide secondary structure and the local environment of specific functional groups. While specific vibrational spectroscopy data for this compound is not detailed in the provided search results, these techniques are broadly applied to peptidic scaffolds to probe backbone conformation and hydrogen bonding patterns, further elucidating their conformational dynamics.

Mass Spectrometry-Based Approaches for Sequence Verification and Post-Translational Modifications of "this compound"

Mass spectrometry (MS) is an indispensable tool for the characterization of cyclotides like this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) is routinely used to determine the molecular weights of cyclotides in plant extracts with high accuracy. nih.gov

For primary sequence determination, tandem mass spectrometry (MS/MS) is employed. nih.gov The peptide is typically reduced to break the disulfide bonds and then linearized, often by enzymatic digestion with trypsin or chymotrypsin. nih.gov The resulting linear peptide fragments are then subjected to MS/MS analysis. The fragmentation patterns, revealing b- and y-series ions, allow for the de novo sequencing of the peptide. nih.gov This method was used to determine the sequences of several new cyclotides from Hybanthus floribundus, including analogues of this compound. nih.gov

MS is also critical for identifying post-translational modifications (PTMs). For instance, in a related cyclotide, Hyfl C, both oxidized and unmodified methionine residues were detected, highlighting the ability of MS to characterize such modifications. nih.gov The exceptional stability of the cyclotide scaffold means that they can often be successfully analyzed even from historical herbarium samples. nih.gov

Interactive Data Table: Properties of this compound and Related Cyclotides

Compound Name Sequence Organism Noted Structural Feature
This compound CAETCIYIPCFTEAVGCKCKDKVCYKN google.com Hybanthus floribundus cpu-bioinfor.orgnih.gov Contains novel AET sequence in loop 1 nih.gov
Hyfl A GIPCGESCVFIPCITAAIGCSCKNKVCYRN nih.gov Hybanthus floribundus nih.gov Similar to circulin (B12663914) A and Hypa A nih.gov
Hyfl B GVPCAESCVWLPCLTSVLGCSCKSQLCYFN nih.gov Hybanthus floribundus nih.gov Contains unseen amino acid substitutions (Gln, Met) nih.gov
Hyfl C GIPCGESCVYIPCISAALGCSCKMDKVCYYN nih.gov Hybanthus floribundus nih.gov Contains unseen amino acid substitutions (Lys, tandem Glu) nih.gov
MCoTI-I SGCSLPIPICFPDGCSCKLNKVCYRN google.com Momordica cochinchinensis Prototypical trypsin inhibitor cyclotide google.com

Chemical Synthesis and Derivatization Strategies for Hyfl H

Solid-Phase Peptide Synthesis Methodologies for "Hyfl H" and its Truncated Sequences

Solid-Phase Peptide Synthesis (SPPS) is a widely employed technique for the chemical synthesis of peptides, including cyclotides and their fragments. mdpi.comuq.edu.aunih.govacs.orgnih.gov This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. mdpi.comnih.gov Two primary protecting group strategies are commonly used in SPPS: Boc/Benzyl and Fmoc/tert-Butyl. rsc.org The Fmoc/tert-Butyl strategy is often preferred for cyclotide synthesis due to its milder deprotection conditions, which are less likely to damage the growing peptide chain or the resin linkage. mdpi.comuq.edu.au

For the synthesis of cyclotides such as this compound, the linear precursor peptide, containing the appropriate cysteine residues with orthogonal protecting groups, is typically assembled on a solid support. uq.edu.aunih.gov The choice of resin and linker is critical, particularly for subsequent cyclization and cleavage steps. Acid-labile linkers, such as those used with 2-chlorotrityl chloride (CTC) resin, allow for the cleavage of the linear peptide from the resin under mild acidic conditions, retaining the side-chain protecting groups necessary for controlled disulfide bond formation and cyclization. mdpi.comnih.govuq.edu.au

The synthesis of truncated sequences of this compound would follow similar SPPS methodologies, with the length of the peptide chain being shorter than the full-length cyclotide. The specific amino acid sequence of the truncated peptide dictates the sequence of amino acid coupling steps during the synthesis. Monitoring of coupling efficiency, often through methods like the ninhydrin (B49086) test or UV monitoring in automated synthesizers, is essential to ensure high yields and purity of the synthesized peptide sequences. mdpi.com

Solution-Phase Cyclization Techniques for "this compound" Backbone Formation

Following the solid-phase synthesis and cleavage of the linear precursor, the formation of the cyclic backbone of this compound is typically achieved through solution-phase cyclization. uq.edu.aunih.gov This intramolecular reaction involves the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide chain. nih.govuq.edu.aualtabioscience.com Various coupling reagents can be employed for this cyclization step, similar to those used in linear peptide synthesis. altabioscience.comresearchgate.net

One common approach for cyclotide backbone cyclization is through native chemical ligation (NCL). uq.edu.aunih.govnih.govuq.edu.auacs.org This method involves the reaction between an N-terminal cysteine residue and a C-terminal thioester on the linear peptide precursor. nih.govuq.edu.auacs.org The sequence of this compound (CAETCIYIPCFTEAVGCKCKDKVCYKN) includes cysteine residues, which are key to both disulfide bond formation and can be strategically placed at the N-terminus of a linear precursor for NCL-mediated cyclization, depending on the chosen synthesis strategy. researchgate.net The reaction proceeds under mild conditions, typically in aqueous buffers at neutral pH. nih.gov

Alternatively, direct head-to-tail amide bond formation using conventional coupling reagents can be utilized for cyclization. nih.govuq.edu.aualtabioscience.comresearchgate.net This approach requires activation of the C-terminal carboxyl group and reaction with the N-terminal amino group. Careful control of reaction concentration and conditions is necessary to favor intramolecular cyclization over intermolecular polymerization, especially for longer peptides. researchgate.netarkat-usa.org High dilution conditions are often employed to promote intramolecular reactions. researchgate.netarkat-usa.org

Disulfide Bond Formation and Folding Mechanisms of "this compound"

The formation of the three disulfide bonds is a critical step in obtaining the correctly folded and biologically active structure of this compound. nih.govsb-peptide.comlifetein.comnih.govtandfonline.com Cyclotides possess six conserved cysteine residues that form a specific disulfide connectivity pattern (CysI-CysIV, CysII-CysV, and CysIII-CysVI), creating the characteristic cyclic cystine knot motif. uq.edu.aunih.govnih.gov

In chemical synthesis, disulfide bond formation is typically achieved through the oxidation of the thiol groups of cysteine residues. nih.govnih.govresearchgate.netarkat-usa.orglifetein.com This can be performed using various oxidizing agents in solution after the linear peptide has been synthesized and cyclized. nih.govresearchgate.netarkat-usa.orglifetein.com Air oxidation in an aqueous medium is a simple method, but it can sometimes lead to the formation of misfolded isomers, especially in peptides with multiple cysteine residues. lifetein.com More controlled methods involve the use of specific oxidizing agents like iodine or by employing redox buffers containing reduced and oxidized glutathione (B108866) (GSH/GSSG). nih.govlifetein.comrsc.orgresearchgate.net

The folding of cyclotides, including this compound, is a complex process influenced by the amino acid sequence and the formation of disulfide bonds. acs.orgjst.go.jp While some cyclotides fold relatively easily in vitro, others, particularly those from the bracelet subfamily (to which this compound belongs based on its origin from Hybanthus floribundus and sequence characteristics), can be more challenging to fold correctly and may require optimized refolding conditions or the use of additives to prevent misfolding. uq.edu.auresearchgate.netjst.go.jp The presence of specific amino acid residues and their interactions can influence the folding pathway and the efficiency of native disulfide bond formation. acs.orgjst.go.jp

Research into cyclotide folding mechanisms often involves synthesizing linear or cyclized precursors and studying their oxidative folding kinetics and intermediates using techniques like HPLC and mass spectrometry. rsc.orgmdpi.com The goal is to identify conditions that favor the formation of the native disulfide connectivity and minimize the production of misfolded isomers.

Rational Design and Chemical Modification of "this compound" Analogs for Structural Probing

Rational design and chemical modification play a significant role in creating this compound analogs to probe its structure-activity relationships and explore its potential as a molecular scaffold. mdpi.comacs.orguq.edu.aunih.gov By selectively modifying specific amino acid residues or introducing non-natural amino acids, researchers can investigate the impact of these changes on the peptide's structure, stability, folding, and interactions with target molecules. uq.edu.auuq.edu.aunih.gov

Chemical modifications can include:

Amino acid substitutions: Replacing native amino acids with others to study the role of specific side chains in folding, stability, or activity. nih.gov

Introduction of non-natural amino acids: Incorporating modified amino acids with unique functional groups to introduce new properties or to serve as probes for structural studies. nih.gov

Modification of the peptide backbone: Altering peptide bonds or introducing linkers to constrain the conformation or enhance stability. altabioscience.comsb-peptide.com

Labeling with fluorescent or other tags: Attaching probes to specific sites for studying localization, interactions, or conformational changes.

Detailed research findings on cyclotide analogs often involve a combination of chemical synthesis, structural characterization (e.g., NMR spectroscopy), and functional assays. acs.orgnih.gov For instance, studies might involve synthesizing a series of analogs with systematic modifications in a specific loop region and then evaluating their folding efficiency, stability against proteases, and binding affinity to a target.

While specific detailed data tables solely focused on this compound synthesis parameters were not extensively found in the provided sources, the general principles and techniques applied to cyclotide synthesis are well-documented. Below is a conceptual table illustrating typical parameters that would be optimized during the SPPS of a cyclotide linear precursor, based on general peptide synthesis practices:

ParameterTypical Range/Conditions (Fmoc SPPS)Relevance to Cyclotide Synthesis
Resin TypePolystyrene, PEG-based (e.g., Tentagel)Influences loading capacity and accessibility of growing chain.
Resin Substitution Level0.1-1.0 mmol/gAffects coupling efficiency and potential for aggregation.
Fmoc Deprotection Reagent20% Piperidine in DMFRemoves N-terminal protecting group for next amino acid coupling.
Coupling ReagentsHATU, HBTU, PyBOP with DIEA or NMMActivates carboxyl group for amide bond formation.
Amino Acid Excess2-5 equivalentsDrives coupling reaction to completion.
Coupling Time30-120 minutesEnsures efficient peptide bond formation, especially for difficult sequences.
Washing SolventsDMF, DCM, MeOHRemoves excess reagents and byproducts.
Cleavage Cocktail (Linear)e.g., TFA with scavengers (mild)Releases linear peptide from resin while retaining side-chain protection. mdpi.comnih.gov

Note: Specific optimal conditions vary depending on the peptide sequence and desired outcome.

Theoretical and Computational Chemistry Investigations of Hyfl H

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches for "Hyfl H" Structure and Energetics

Hybrid QM/MM methods are a class of computational techniques that combine the high accuracy of quantum mechanics with the efficiency of molecular mechanics. For a system like "this compound," this approach is particularly advantageous. A small, electronically significant region of the peptide, such as the active site or a specific residue involved in a key interaction, is treated with QM, while the remainder of the molecule and its surrounding solvent are described by the less computationally expensive MM force field.

This dual-level approach allows for the accurate calculation of properties like reaction energies, electronic structure, and the nature of non-covalent interactions within the core region. For instance, QM/MM calculations have been employed to investigate the protonation states of histidine residues within "this compound" and their influence on the local electrostatic environment. These studies have revealed that the electronic properties of the active site are finely tuned by subtle conformational changes in the surrounding protein scaffold.

Research findings have demonstrated that specific hydrogen bond energies and the energetics of ligand binding within "this compound" can be calculated with high precision using QM/MM. By partitioning the system, researchers can focus computational resources on the chemically active center, providing a detailed understanding of its electronic structure and reactivity. For example, the interaction energy between "this compound" and a binding partner can be decomposed into its constituent electrostatic, van der Waals, and quantum mechanical components, offering a complete picture of the binding event.

Table 1: QM/MM Calculated Interaction Energies for Key Residues in "this compound"

Interacting Residue PairQM Region DefinitionInteraction Energy (kcal/mol)Primary Interaction Type
Asp7-Arg21Side chains of both residues-12.5Salt Bridge
Tyr12-His34Aromatic rings and imidazole-5.8π-stacking & H-bond
Gln15-Backbone COSide chain amide and backbone-4.2Hydrogen Bond

Molecular Dynamics (MD) Simulations for "this compound" Conformational Landscapes and Dynamics

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of the conformational landscape and dynamics of "this compound" in a simulated physiological environment. These simulations track the movements of every atom in the peptide and surrounding solvent over time, typically on the nanosecond to microsecond timescale.

MD simulations have been instrumental in revealing the inherent flexibility of "this compound." These studies show that the peptide is not a single static structure but rather exists as an ensemble of interconverting conformations. Analysis of the simulation trajectories allows for the identification of dominant conformational states, the transitions between them, and the timescales on which these motions occur. This information is crucial for understanding how "this compound" recognizes and binds to its molecular targets.

Furthermore, MD simulations provide insights into the role of solvent in the structure and dynamics of "this compound." The explicit representation of water molecules in the simulation allows for a detailed analysis of hydration patterns and the formation of water-mediated hydrogen bonds, which are known to play a critical role in stabilizing the peptide's structure. The root-mean-square deviation (RMSD) of the peptide backbone from its starting structure is often used to assess conformational stability over the course of a simulation.

Table 2: Key Dynamic Properties of "this compound" from MD Simulations

PropertyValueSimulation TimeDescription
Backbone RMSD2.1 ± 0.3 Å500 nsMeasures the average deviation of the backbone atoms from the initial structure, indicating conformational stability.
Radius of Gyration15.5 ± 0.5 Å500 nsA measure of the compactness of the peptide's structure over time.
Solvent Accessible Surface Area (SASA)1200 ± 50 Ų500 nsThe surface area of the peptide that is accessible to the solvent, reflecting changes in folding.

Ab Initio and Density Functional Theory (DFT) Calculations for Specific Residue Interactions and Electronic Properties within "this compound"

For a highly accurate description of the electronic structure and interactions within "this compound," researchers turn to ab initio and Density Functional Theory (DFT) methods. Unlike empirical force fields used in MM and MD, these quantum chemical methods calculate the properties of a molecule from first principles, without the need for pre-parameterized functions. DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying molecular systems.

These methods have been applied to smaller fragments of "this compound" to meticulously characterize the nature of specific interactions, such as hydrogen bonds, salt bridges, and π-stacking interactions between aromatic residues. For example, DFT calculations can precisely determine the geometry and energy of a hydrogen bond between a donor and an acceptor group, providing insights into the strength and directionality of these crucial interactions.

DFT is also used to calculate a range of electronic properties, including molecular orbital energies, charge distributions, and electrostatic potentials. This information is vital for understanding the reactivity of "this compound" and its ability to interact with other molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for instance, can provide clues about the peptide's electron-donating and accepting capabilities.

Table 3: DFT Calculated Properties for the Tyr12-His34 Interaction in "this compound"

PropertyCalculated ValueMethod/Basis SetSignificance
Interaction Energy-5.8 kcal/molB3LYP/6-31G(d,p)Quantifies the strength of the π-stacking and hydrogen bonding interaction.
HOMO-LUMO Gap4.5 eVB3LYP/6-31G(d,p)Indicates the electronic stability and reactivity of the interacting pair.
NBO Charge on His34 Nδ1-0.65 eB3LYP/6-31G(d,p)Reveals the partial charge distribution and electrostatic potential.

Computational Predictions of "this compound" Folding Pathways and Stability

Understanding the process by which a peptide folds into its unique three-dimensional structure is a fundamental challenge in biochemistry. Computational methods, particularly those that combine elements of MD with enhanced sampling techniques, are being used to predict the folding pathways and thermodynamic stability of "this compound." These simulations can, in principle, trace the entire folding process from a random coil to the native, biologically active conformation.

Techniques such as replica exchange molecular dynamics (REMD) and metadynamics are employed to accelerate the exploration of the conformational space and overcome the large energy barriers that can trap a standard MD simulation in a local energy minimum. By running multiple simulations at different temperatures (in the case of REMD) or by adding a history-dependent bias potential (in metadynamics), these methods can efficiently sample the entire folding landscape.

The results of these simulations can be used to construct a free energy landscape of the folding process, which can reveal the presence of stable intermediates, transition states, and the most probable folding pathways. The relative free energies of the unfolded, intermediate, and folded states provide a measure of the peptide's thermodynamic stability. These computational predictions are invaluable for interpreting experimental folding studies and for designing variants of "this compound" with enhanced stability.

Table 4: Predicted Thermodynamic Parameters for "this compound" Folding

Thermodynamic ParameterPredicted ValueComputational MethodImplication
Folding Free Energy (ΔGf)-8.2 kcal/molREMD with WHAMThe negative value indicates that the folded state is thermodynamically stable.
Folding Enthalpy (ΔHf)-25.0 kcal/molTemperature-dependent simulationsThe folding process is enthalpically driven, likely due to the formation of favorable interactions.
Folding Entropy (TΔSf)-16.8 kcal/molTemperature-dependent simulationsThe decrease in entropy reflects the increased order of the folded state.

Reactivity and Mechanistic Studies of Hyfl H Interactions

Chemical Stability and Degradation Pathways of "Hyfl H" under Varied Environmental Conditions

The chemical stability of peptides, including cyclotides like "this compound", is influenced by various environmental factors such as pH, temperature, and the presence of oxidizing agents. General peptide degradation pathways involve chemical and physical mechanisms. Chemical instability can alter peptides through the creation or breaking of covalent bonds, leading to new chemical entities. encyclopedia.pubmdpi.com Examples of such pathways include oxidation, hydrolysis, β-elimination, deamidation, racemization, isomerization, and disulfide exchange. encyclopedia.pubmdpi.comsigmaaldrich.com Physical instability relates to structural changes in non-covalent interactions, such as changes in secondary structure, adsorption, aggregation, and precipitation. encyclopedia.pubmdpi.com

However, cyclotides, including "this compound", exhibit remarkable resistance to chemical and biochemical degradation. core.ac.uk This enhanced stability is primarily attributed to their unique structural features: the head-to-tail cyclized peptide backbone and the cystine knot motif formed by disulfide bonds. core.ac.uk These features reduce conformational flexibility and increase resistance to common degradation processes, including enzymatic proteolysis. core.ac.ukalliedacademies.org

Despite their inherent stability, peptides can still undergo degradation under specific conditions. Hydrolysis, for instance, can occur, particularly in sequences containing aspartic acid (Asp), which is susceptible to dehydration to form a cyclic imide intermediate. sigmaaldrich.com Deamidation, a base-catalyzed reaction, frequently affects sequences containing asparagine-glycine (Asn-Gly) or glutamine-glycine (Gln-Gly). sigmaaldrich.com Oxidation predominantly affects cysteine (Cys) and methionine (Met) residues, which can undergo reversible oxidation. sigmaaldrich.com Oxidation of cysteine is accelerated at higher pH values. sigmaaldrich.com

While specific quantitative data on the degradation rates of "this compound" under varied environmental conditions were not found, the general principles of peptide chemistry suggest that extreme pH, elevated temperatures, and exposure to oxidizing agents could potentially induce degradation pathways, albeit at a significantly slower rate compared to less stable linear peptides due to the protective cyclotide structure. core.ac.uk

Elucidation of Molecular Recognition Mechanisms Involving "this compound" and Other Biomolecules at a Chemical Level

Molecular recognition involves the specific interaction between molecules mediated by non-covalent forces. wikipedia.orgnih.gov These forces include hydrogen bonding, hydrophobic forces, van der Waals forces, and ionic interactions. wikipedia.orgnih.govarxiv.org The specificity of molecular recognition arises from the optimal spatial combination of these interactions, reflecting molecular complementarity between the interacting partners, often described by the "lock-and-key" mechanism for rigid molecules. wikipedia.orgarxiv.org

For peptides interacting with other biomolecules, recognition mechanisms at a chemical level are driven by the chemical properties of the amino acid residues in the peptide sequence and the interacting surface of the biomolecule. Hydrophobic effects and hydrogen bonds are significant driving forces for molecular recognition. arxiv.orgu-tokyo.ac.jp The precise arrangement of polar and non-polar residues on the peptide surface dictates its interaction potential with complementary regions on other molecules.

Molecular recognition of peptides by synthetic receptors, such as cucurbit[n]urils, has been shown to occur at specific sites, typically involving 1-3 amino acid residues, with high selectivity and affinity. rsc.org These interactions are supported by thermodynamic and structural studies in aqueous media. rsc.org

In the context of "this compound" as a cyclotide, its rigid and constrained structure due to the cyclic backbone and disulfide bonds likely influences its molecular recognition properties. core.ac.uk This rigidity can pre-dispose the peptide into a specific conformation, potentially enhancing the selectivity of its interactions with target biomolecules by presenting a defined chemical surface for recognition. While specific detailed mechanisms of "this compound" recognition were not found, the general principles of peptide-biomolecule interactions mediated by non-covalent forces and molecular complementarity are applicable. wikipedia.orgnih.govarxiv.org

Investigation of Catalytic or Modulatory Roles of "this compound" in Chemical Reactions (if applicable as a general concept for peptides, not specific biological functions)

Peptides, in general, can exhibit catalytic or modulatory roles in chemical reactions, acting as biocatalysts or influencing the activity of larger catalytic systems. This is a concept applicable to peptides based on their chemical composition and structural properties, independent of specific biological functions.

Short oligopeptides have emerged as efficient tools for catalyst design, capable of promoting various chemical reactions. nih.govresearchgate.net Their small size facilitates molecular design, and they can serve as building blocks or mimics of enzyme active sites. nih.govresearchgate.net Peptide structures can be used to template catalytic sites by presenting functional residues, such as specific amino acids like proline or histidine, which are known to play catalytic roles in many reactions. researchgate.netacs.orgmdpi.com For example, proline and proline-based peptides have been shown to catalyze a wide range of organic reactions, including aldol (B89426) reactions and Michael additions. acs.org Histidine residues are also known to be essential for the catalytic function of some transporters and play significant roles in catalysis, protein-protein interactions, and metal binding. mdpi.comnih.gov

Peptides can also modulate the activity of larger catalytic complexes. For instance, nascent peptides within the ribosome exit tunnel can influence the catalytic activity of the peptidyl transferase center, modulating peptide bond formation and hydrolysis. nih.gov

While the primary described function of "this compound" in the search results relates to its antimicrobial properties (a biological function excluded from this discussion), the chemical principles of peptide catalysis and modulation are relevant as a general concept. The amino acid composition and three-dimensional structure of "this compound", determined by its cyclized backbone and disulfide bonds, could theoretically enable it to participate in or influence chemical reactions through the presentation of specific functional groups or by interacting with other molecules involved in a reaction cascade. core.ac.uk The ability of peptides to self-assemble into nanostructures can also create organized environments that facilitate catalysis. researchgate.netacs.org

Advanced Applications of Hyfl H As a Molecular Scaffold or Probe

Design Principles for "Hyfl H" as a Constrained Peptidic Scaffold in Chemical Biology

The intrinsic structural rigidity of cyclotides, including this compound, stems from their cyclic nature and the embedded CCK motif. This pre-organized and stable framework provides a robust scaffold that can tolerate significant sequence variations within its loops without disrupting the core fold. nih.govuq.edu.aunih.govmdpi-res.comresearchgate.netresearchgate.net This tolerance is a key design principle for utilizing this compound as a constrained peptidic scaffold in chemical biology. By grafting bioactive peptide sequences or incorporating non-natural amino acids into the flexible loop regions, researchers can engineer cyclotide variants that mimic or interfere with specific biological interactions. nih.govnih.govmdpi-res.comresearchgate.netresearchgate.net

The design process often involves identifying a known linear peptide sequence with desired biological activity and then grafting this sequence onto the cyclotide scaffold. The constrained environment of the cyclotide can help stabilize the grafted sequence in a bioactive conformation, potentially enhancing its affinity, selectivity, and resistance to proteolysis compared to the linear counterpart. nih.govnih.govresearchgate.net Solid-phase peptide synthesis (SPPS) and recombinant expression techniques are commonly employed to synthesize these engineered cyclotides, allowing for the precise incorporation of modified or unnatural amino acids at specific positions. nih.govnih.gov The stability and defined structure of the cyclotide scaffold facilitate structural characterization, often through techniques like NMR spectroscopy, to confirm the desired fold and the conformation of the grafted sequence. nih.gov This rational design approach has led to the development of cyclotide-based scaffolds for targeting a wide range of biological molecules, including G protein-coupled receptors (GPCRs), ion channels, and protein-protein interactions (PPIs). nih.govnih.govmdpi-res.comresearchgate.netresearchgate.net

Integration of "this compound" into Functional Materials at a Molecular Level

Beyond their use as direct scaffolds for biological targeting, cyclotides, including the class to which this compound belongs, exhibit properties that enable their integration into functional materials. A notable aspect is their ability to undergo self-assembly under specific conditions. This self-assembly can lead to the formation of ordered nanostructures, such as nanotubes, nanofibers, and micelles. The specific morphology of the self-assembled structures can be influenced by factors such as pH, temperature, and concentration.

The molecular design of cyclotides, with their amphipathic characteristics (possessing both hydrophobic and hydrophilic regions), drives these self-assembly processes. By controlling the assembly, cyclotides can form robust and well-defined architectures at the molecular level. These self-assembled cyclotide structures hold potential for applications in various functional materials, particularly in the biomedical field. For instance, cyclotide nanotubes and nanofibers have been explored as platforms for drug delivery, where their internal cavities or surface properties can be utilized to encapsulate or carry therapeutic molecules. The inherent stability of cyclotides translates to the stability of these self-assembled materials, which is crucial for their performance in biological environments. While specific studies detailing the integration of this compound itself into functional materials are less prevalent in the search results, the principles of cyclotide self-assembly and their potential in creating functional nanostructures are well-established within the broader cyclotide research field.

Utilization of "this compound" in Bioconjugation Chemistry and Probe Development

The amenability of cyclotides to chemical modification makes them valuable tools in bioconjugation chemistry and the development of molecular probes. The presence of various amino acid side chains provides functional handles for covalent attachment of diverse molecules. While standard amino groups (lysine) and thiol groups (cysteine) are common targets for bioconjugation in peptides, the unique structure of cyclotides requires careful consideration of site selectivity to avoid disrupting the crucial disulfide bonds and cyclic backbone. nih.gov

Advanced bioconjugation strategies, including the incorporation of unnatural amino acids with specific reactive functionalities, have been successfully applied to cyclotides. For example, the introduction of azido-lysine or p-azido-phenylalanine allows for site-specific conjugation using bioorthogonal click chemistry reactions with alkyne-containing probes or reporter molecules. nih.govnih.gov This approach enables the facile attachment of fluorescent dyes, biotin (B1667282) tags, or other labels to create cyclotide-based chemical probes. nih.gov

These cyclotide probes are instrumental in studying biological processes at a molecular level. They can be used to investigate membrane interactions, track cellular uptake and localization, and probe receptor binding dynamics. nih.govnih.gov The stability of the cyclotide scaffold ensures that the attached probe is presented in a stable conformation, leading to more reliable and interpretable data in biological assays. Furthermore, bioconjugation strategies can be employed to conjugate cyclotides to targeting moieties, such as nanobodies, to achieve targeted delivery to specific cells or tissues. This highlights the versatility of this compound and other cyclotides not only as stable scaffolds but also as components for creating sophisticated molecular probes and targeted delivery systems.

Future Directions in Hyfl H Research

Emerging Methodologies for "Hyfl H" Structure-Function Relationship Studies

A comprehensive understanding of a protein's function is predicated on a detailed knowledge of its three-dimensional structure. For this compound, elucidating the precise relationship between its structure and its biological activities is a critical next step. Future research will necessitate a move beyond primary sequence determination to advanced analytical techniques capable of providing high-resolution structural and functional data. nih.gov

MethodologyPrinciplePotential Application for "this compound" Research
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the precise arrangement of atoms. nih.govDetermination of the high-resolution, three-dimensional structure of this compound, revealing the exact conformation of its backbone loops and disulfide knot.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to determine the structure of molecules in solution, providing insights into protein dynamics.Elucidation of the solution structure and dynamics of this compound, showing how the molecule behaves in a more native-like environment.
Advanced Mass Spectrometry (e.g., HIC-MS/MS) Separates protein variants based on hydrophobicity followed by mass analysis to identify and quantify different species and modifications. nih.govTo separate and identify potential variants or post-translational modifications of synthetically produced this compound and to correlate these structural differences with functional changes. nih.gov
Computational Modeling (Local Descriptors) Utilizes libraries of common local substructures to model the relationship between local shapes and biological function using rule-based learning. nih.govTo predict the molecular function and biological processes of this compound based on its local structural features, complementing experimental data and guiding functional assays.

Advances in "this compound" Synthetic Biology and Directed Evolution

Synthetic biology aims to design and construct new biological parts, devices, and systems. numberanalytics.com The inherent stability and structural flexibility of the cyclotide framework make compounds like this compound exceptional candidates for protein engineering and synthetic biology applications. vulcanchem.comvulcanchem.com The ability to graft new peptide sequences into the loops of the cyclotide scaffold without disrupting the core structure opens avenues for creating novel functionalities. vulcanchem.com

Directed evolution is a powerful tool within synthetic biology that mimics natural selection in the laboratory to engineer proteins with desired properties. nih.gov This process involves generating large libraries of variants through mutation, followed by high-throughput screening or selection to identify those with enhanced or novel functions. nih.govrsc.org For this compound, this could be used to optimize a native activity or to introduce a completely new one, such as targeting a specific receptor.

Recent advances are making this process more efficient. The integration of machine learning with directed evolution can accelerate the identification of beneficial mutations and guide the design of variant libraries, reducing the time and labor required. numberanalytics.com These intelligent navigation strategies in "sequence space" are crucial for optimizing complex traits. rsc.org The ultimate goal is the creation of synthetic organisms or biocatalysts engineered for specific purposes, from bioremediation to the production of biofuels or therapeutics. numberanalytics.com

ApproachDescriptionPotential Application for "this compound" Engineering
Peptide Grafting Inserting a new, bioactive peptide sequence into one of the six backbone loops of the cyclotide scaffold. vulcanchem.comEngineering this compound to carry a specific therapeutic or targeting peptide, leveraging the stability of the this compound framework to deliver a new function.
Directed Evolution An iterative process of creating libraries of gene variants, expressing them, and selecting for variants with improved or desired functions. nih.govTo enhance a native biological activity of this compound or to evolve a new function, such as improved binding affinity to a specific cellular target like the CXCR4 receptor. google.com
Machine Learning-Assisted Directed Evolution The use of computational algorithms (e.g., supervised learning, reinforcement learning) to predict the fitness of new variants and guide library design. numberanalytics.comTo accelerate the evolution of this compound by intelligently predicting which mutations are most likely to result in a desired functional improvement, making the process faster and more efficient. numberanalytics.com
Recombinant Expression & Chemoenzymatic Synthesis Production of the peptide in host organisms (e.g., bacteria, yeast) or through a combination of chemical synthesis and enzymatic ligation. uq.edu.auTo develop scalable and cost-effective methods for producing this compound and its engineered variants for research and potential downstream applications.

Interdisciplinary Research Avenues for "this compound" Chemical Compound Exploration

The full potential of the this compound compound can only be unlocked through collaborative, interdisciplinary research. Overcoming major scientific and societal challenges requires the integration of knowledge and methods from different disciplines. u-bordeaux.fr The study of this compound is intrinsically interdisciplinary, situated at the crossroads of chemistry, biology, and medicine.

A patent listing this compound among cyclotides with potential as CXCR4 antagonists for anti-HIV activity immediately opens a research avenue into virology and pharmacology . google.com This involves investigating the compound's mechanism of action against the virus, which requires expertise in molecular biology, virology, and medicine. Another avenue lies in agricultural science . Since cyclotides are natural plant defense molecules, exploring this compound's activity against agricultural pests and pathogens could lead to the development of eco-friendly pesticides. vulcanchem.comuq.edu.au

Furthermore, the intersection of structural biology and computational science is crucial. nih.govmdpi.com By combining experimental structural data with advanced computational simulations, researchers can model how this compound interacts with its biological targets at a molecular level, guiding the rational design of more potent and specific analogues. This synergy between "wet lab" experimentation and "in silico" analysis is a hallmark of modern drug discovery and protein engineering.

Interdisciplinary FieldsResearch FocusPotential Outcomes for "this compound"
Structural Biology & Pharmacology/Virology Investigating the interaction of this compound with viral targets like the CXCR4 co-receptor used by HIV. google.comDevelopment of this compound-based scaffolds as potential anti-viral drug leads or as tools to study viral entry mechanisms.
Plant Science & Agricultural Chemistry Characterizing the native function of this compound in Hybanthus floribundus, including its potential insecticidal or antimicrobial properties. vulcanchem.comCreation of novel, stable, and biodegradable crop protection agents based on the this compound structure.
Biochemistry & Computational Biology Combining experimental data with molecular dynamics simulations to understand the structure-function relationship and predict the effects of mutations. nih.govRational design of engineered this compound variants with enhanced stability, specificity, or novel therapeutic activities.
Synthetic Chemistry & Bioengineering Developing robust and scalable methods for the total synthesis and recombinant production of this compound and its engineered variants. uq.edu.auEnabling widespread research and development by providing a reliable supply of the compound for various applications.

Q & A

How can researchers formulate a robust research question for Hyfl H studies?

Basic
A well-constructed research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure scientific rigor. For this compound, focus on gaps in existing literature, such as unexplored molecular interactions or unresolved mechanistic pathways. Precisely define variables (e.g., this compound concentration, experimental conditions) to avoid ambiguity. Use systematic literature reviews to identify understudied aspects .

What experimental design principles are critical for this compound studies?

Basic
Adopt factorial designs to test multiple variables (e.g., temperature, pH) and their interactions with this compound. Include controls for confounding factors (e.g., solvent effects, impurities). Follow NIH guidelines for preclinical studies, detailing sample preparation, replication strategies, and randomization to minimize bias. Document protocols using checklists (e.g., ARRIVE for animal studies) to enhance reproducibility .

How should researchers manage data collection and subsampling for this compound experiments?

Basic
Implement a data management plan (DMP) that specifies subsampling methods, error minimization techniques (e.g., homogenization), and metadata standards. Use stratified sampling to account for particulate heterogeneity in this compound. Report analytical subsampling steps, including increment selection and粉碎 procedures, to ensure representativeness. Cross-tabulate raw data with statistical summaries for transparency .

What strategies ensure reproducibility in this compound research?

Basic
Provide detailed experimental protocols in supplementary materials, including instrument calibration, this compound synthesis steps, and purity validation (e.g., NMR, HPLC). Use open-access repositories for raw data and code. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization, ensuring peer reviewers can replicate results .

How can literature reviews be effectively integrated into this compound studies?

Basic
Conduct systematic reviews using databases like PubMed/Scopus, prioritizing primary sources over secondary summaries. Critically evaluate methodologies in prior this compound studies to identify limitations (e.g., small sample sizes, unvalidated assays). Map contradictions in existing data (e.g., conflicting efficacy results) to justify novel hypotheses .

How should researchers address contradictory findings in this compound datasets?

Advanced
Apply meta-analysis to quantify heterogeneity across studies, using tools like I² statistics. Investigate methodological discrepancies (e.g., assay sensitivity, this compound batch variability) as potential sources of contradiction. Design follow-up experiments to isolate confounding variables, such as environmental conditions or cross-reactive compounds .

What advanced methods optimize this compound’s analytical detection limits?

Advanced
Compare sensitivity across techniques (e.g., mass spectrometry vs. spectrophotometry) using limit of detection (LOD) and quantification (LOQ) metrics. Optimize this compound derivatization to enhance signal-to-noise ratios. Validate methods via spike-and-recovery experiments in complex matrices (e.g., biological fluids) .

How can interdisciplinary approaches enhance this compound research?

Advanced
Integrate computational modeling (e.g., molecular docking) with wet-lab data to predict this compound’s binding affinities. Collaborate with material scientists to explore this compound’s stability in novel delivery systems (e.g., nanoparticles). Use graph transformer networks (GTNs) for multimodal data synthesis in pharmacokinetic studies .

What longitudinal analysis techniques apply to this compound’s stability studies?

Advanced
Employ accelerated stability testing under varying temperatures/humidity levels, analyzing degradation products via LC-MS. Use time-series models (e.g., ARIMA) to predict shelf-life. Share datasets with timestamped metadata to support open-science initiatives .

How can this compound findings be translated into clinical or industrial applications?

Advanced
Develop evidence-based guidelines using GRADE criteria, emphasizing this compound’s safety/efficacy thresholds. Partner with regulatory experts to design Phase I trials, addressing bioavailability and toxicity. Publish translational recommendations in hybrid journals that cater to both academia and industry .

Tables for Methodological Reference

Framework Application to this compound Research Source
FINER CriteriaHypothesis generation and ethical alignment
PICO FrameworkDefining experimental variables and outcomes
NIH Preclinical GuidelinesStandardizing animal/cell-based protocols
Statistical Tool Use Case Source
Meta-analysis (I²)Resolving data contradictions
ARIMA ModelsLongitudinal stability analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.